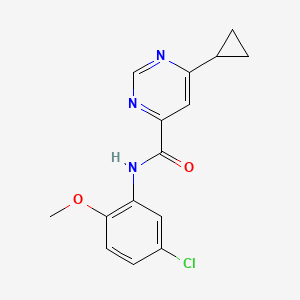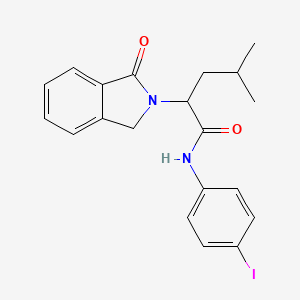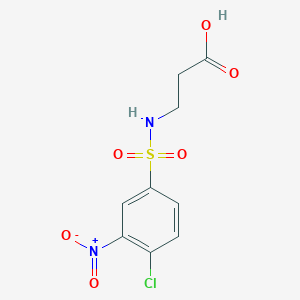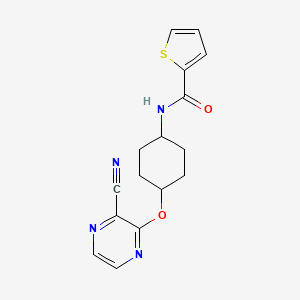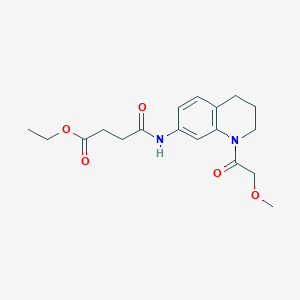![molecular formula C22H26O4S B2561107 4-[4-(2,2-ジメチルプロパノイルオキシ)フェニルチオ]フェニル 2,2-ジメチルプロパノエート CAS No. 331459-81-5](/img/structure/B2561107.png)
4-[4-(2,2-ジメチルプロパノイルオキシ)フェニルチオ]フェニル 2,2-ジメチルプロパノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate is an organic compound characterized by its unique structure, which includes two phenyl rings connected by a sulfur atom and ester groups
科学的研究の応用
4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate typically involves the esterification of 4-mercaptophenol with 2,2-dimethylpropanoic acid derivatives. The reaction is carried out under acidic or basic conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
作用機序
The mechanism by which 4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis, releasing active phenolic and thiol groups that interact with cellular proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 4-(2,2-Dimethylpropanoyloxy)phenyl 2,2-dimethylpropanoate
- 4-(2,2-Dimethylpropanoyloxy)phenylthioethanol
- 4-(2,2-Dimethylpropanoyloxy)phenylthioacetic acid
Uniqueness
4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate is unique due to the presence of both ester and thioether functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
特性
IUPAC Name |
[4-[4-(2,2-dimethylpropanoyloxy)phenyl]sulfanylphenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4S/c1-21(2,3)19(23)25-15-7-11-17(12-8-15)27-18-13-9-16(10-14-18)26-20(24)22(4,5)6/h7-14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKTWHQUXVAXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
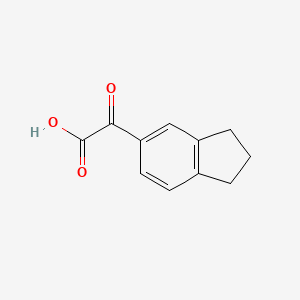
![6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride](/img/structure/B2561030.png)
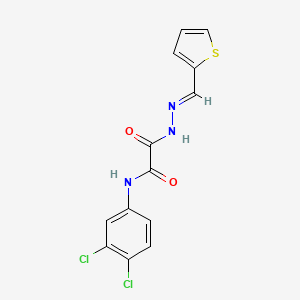
![N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2561033.png)
![3-(4-Ethoxyphenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2561035.png)
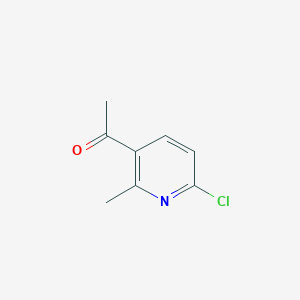
![6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2561037.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2561038.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B2561039.png)
